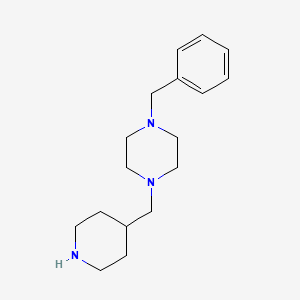

1-Benzyl-4-(piperidin-4-ylmethyl)piperazine

Descripción

Propiedades

IUPAC Name |

1-benzyl-4-(piperidin-4-ylmethyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3/c1-2-4-16(5-3-1)14-19-10-12-20(13-11-19)15-17-6-8-18-9-7-17/h1-5,17-18H,6-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWKLYRBVTHFMIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CN2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-Benzyl-4-(piperidin-4-ylmethyl)piperazine typically involves the reaction of piperazine with benzyl chloride and 4-piperidinemethanol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:

Nucleophilic Substitution: Piperazine reacts with benzyl chloride in the presence of a base to form N-benzylpiperazine.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Análisis De Reacciones Químicas

1-Benzyl-4-(piperidin-4-ylmethyl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-Benzyl-4-(piperidin-4-ylmethyl)piperazine has several notable scientific applications:

Medicinal Chemistry

- Pharmaceutical Development : This compound serves as a building block for synthesizing various pharmaceutical agents aimed at treating neurological disorders and cancer. Its structural properties enable modifications that can enhance therapeutic effects and reduce side effects.

Biological Studies

- Cellular Mechanisms : Researchers utilize this compound to investigate its effects on cellular processes, including neurotransmitter modulation. It may exhibit pharmacological activities such as analgesic, anti-inflammatory, and antipsychotic effects by interacting with specific receptors in the central nervous system.

Industrial Applications

- Intermediate Production : In industrial chemistry, 1-Benzyl-4-(piperidin-4-ylmethyl)piperazine acts as an intermediate in synthesizing agrochemicals and other industrial compounds. Its versatility makes it valuable in various chemical processes.

Case Studies and Research Findings

- Neurological Research : A study demonstrated that derivatives of 1-Benzyl-4-(piperidin-4-ylmethyl)piperazine exhibited significant neuroprotective effects in models of neurodegenerative diseases, suggesting potential therapeutic roles in treating conditions like Alzheimer's disease.

- Cancer Treatment Development : Another research effort highlighted the compound's ability to inhibit tumor cell proliferation in vitro, indicating its promise as a lead compound for developing anti-cancer drugs.

- Behavioral Studies : Experimental studies have shown that this compound can influence anxiety-like behaviors in animal models, suggesting its potential application in treating anxiety disorders.

Mecanismo De Acción

The mechanism of action of 1-Benzyl-4-(piperidin-4-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and signal transduction pathways. This interaction can lead to various pharmacological effects, including analgesic, anti-inflammatory, and antipsychotic activities .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

The table below compares 1-Benzyl-4-(piperidin-4-ylmethyl)piperazine with structurally analogous benzylpiperazine and piperidine derivatives, highlighting key differences in substituents, molecular weight, and biological activities:

Key Findings from Comparative Studies

- Receptor Binding Affinity: Piperazine-containing derivatives generally exhibit superior binding to targets like the human adenosine A2A receptor (hA2AAR) compared to piperidine analogs. For example, replacing piperidine with piperazine in thiazolopyrimidine derivatives improved hA2AAR affinity from Ki = 594 nM (piperidine) to Ki = 58 nM (piperazine) . This underscores the importance of the piperazine ring’s hydrogen-bonding capacity and conformational adaptability.

- Enzyme Inhibition : In cholinesterase inhibitor studies, replacing piperazine with morpholine or piperidine bioisosteres (e.g., 4r , 4s ) reduced activity by up to 15-fold, confirming the critical role of the piperazine nitrogen atoms in enzyme interaction .

- Solubility and Spacer Effects : Compounds with ethylene or methylene spacers between the piperazine and aromatic moieties (e.g., 8ac , 8j ) demonstrated higher aqueous solubility (80 μM at pH 2.0–6.5) compared to direct-attachment analogs like 8a (<20 μM). The piperidin-4-ylmethyl group in the target compound may balance solubility and membrane permeability .

Activity-Substituent Relationships

- Benzyl vs. Other Aromatic Groups : Benzyl-substituted piperazines (e.g., 1-Benzyl-4-(piperidin-4-ylmethyl)piperazine ) often show enhanced CNS penetration compared to phenyl or phenylethyl analogs due to optimized lipophilicity .

- Nitro and Halogen Substituents : Derivatives with electron-withdrawing groups (e.g., nitro in , bromo in ) may enhance metabolic stability but could reduce solubility.

- Hybrid Scaffolds : The piperazine-piperidine hybrid in the target compound provides dual flexibility for targeting both enzymes (e.g., BACE1 in Alzheimer’s disease) and receptors (e.g., 5-HT6), as seen in related indole-piperazine hybrids (Ki = 18–916 nM) .

Actividad Biológica

1-Benzyl-4-(piperidin-4-ylmethyl)piperazine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly in neuropharmacology and antiviral applications. This article provides an overview of the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

1-Benzyl-4-(piperidin-4-ylmethyl)piperazine is characterized by a piperazine ring with a benzyl and a piperidinylmethyl substituent. This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.

Biological Activities

1. Neuropharmacological Effects

Research indicates that compounds similar to 1-benzyl-4-(piperidin-4-ylmethyl)piperazine exhibit significant neuropharmacological properties. These compounds have been investigated for their potential as muscarinic receptor antagonists, which are promising for treating neurological disorders such as Alzheimer's disease and Lewy Body dementia .

2. Antiviral Activity

A notable study highlighted the efficacy of N-benzyl 4,4-disubstituted piperidines, which include derivatives of 1-benzyl-4-(piperidin-4-ylmethyl)piperazine, as inhibitors of the H1N1 influenza virus. These compounds demonstrated a novel mechanism of action involving the inhibition of hemagglutinin-mediated membrane fusion, making them potential candidates for antiviral drug development .

The mechanism underlying the biological activity of 1-benzyl-4-(piperidin-4-ylmethyl)piperazine involves its binding to specific receptors and enzymes. For instance, it has been shown to interact with the fatty acid amide hydrolase (FAAH), which plays a critical role in regulating endocannabinoid levels in the brain . This interaction suggests potential applications in pain management and anxiety disorders.

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Antiviral Efficacy

In a study evaluating the antiviral properties of N-benzyl 4,4-disubstituted piperidines, researchers found that certain derivatives exhibited low micromolar activity against H1N1 influenza virus. The study utilized both in vitro assays and computational modeling to elucidate the binding interactions between the compounds and viral proteins, identifying critical structural features necessary for antiviral activity .

Case Study 2: Neuropharmacological Applications

Another investigation focused on the neuropharmacological effects of piperidine derivatives, including 1-benzyl-4-(piperidin-4-ylmethyl)piperazine. The study demonstrated that these compounds could significantly alter behavior in rodent models, suggesting their potential use in treating cognitive deficits associated with neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing 1-Benzyl-4-(piperidin-4-ylmethyl)piperazine, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves nucleophilic substitution or reductive amination. For example, 1-benzylpiperazine reacts with piperidin-4-ylmethyl halides under reflux in polar aprotic solvents (e.g., DMF) with a base like K₂CO₃ to facilitate alkylation. Optimization includes varying temperature (60–100°C), solvent polarity, and catalyst selection (e.g., Pd/C for hydrogenation steps) .

- Critical Parameters : Reaction time (12–24 hrs), stoichiometric ratios (1:1.2 for amine:halide), and purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

- Analytical Workflow :

- NMR : ¹H NMR (DMSO-d₆) identifies benzyl protons (δ 7.2–7.4 ppm) and piperazine/piperidine methylene signals (δ 2.2–3.5 ppm). NOESY confirms spatial proximity of benzyl and piperidinyl groups .

- LC/MS : ESI+ mode confirms molecular ion peaks (e.g., m/z = 503.1 [M+H]⁺) and fragmentation patterns for purity assessment .

Q. What are the key physicochemical properties influencing its solubility and bioavailability?

- Properties :

- LogP : ~2.8 (predicted via PubChem), indicating moderate lipophilicity.

- TPSA : ~15 Ų (low polarity), favoring blood-brain barrier penetration .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in 1-Benzyl-4-(piperidin-4-ylmethyl)piperazine derivatives?

- Crystallographic Workflow :

- Use SHELX suite (SHELXD for structure solution, SHELXL for refinement) .

- Diffraction data collected at 100 K; hydrogen atoms placed geometrically.

- Key Findings : Piperazine rings adopt chair conformations; benzyl groups exhibit torsional angles of 60–80° relative to the piperazine plane .

Q. What strategies address contradictions in biological activity data across in vitro assays?

- Case Study : Antiplasmodial activity (IC₅₀ = 0.5 μM in Plasmodium falciparum) vs. cytotoxicity (CC₅₀ > 10 μM in HepG2 cells).

- Resolution :

- Validate assay conditions (e.g., ATP quantification vs. microscopy for parasite viability).

- Control for off-target effects via kinase profiling panels .

Q. How does functional group modification (e.g., nitro → amino) alter pharmacological profiles?

- SAR Insights :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.